molecular formula C24H23N3O3S B327894 5-({1-[2-(3-ETHYL-5-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-({1-[2-(3-ETHYL-5-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B327894
M. Wt: 433.5 g/mol
InChI Key: PPNHDQKIMIQRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({1-[2-(3-ETHYL-5-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that combines indole, phenoxy, and thioxodihydropyrimidine moieties

Preparation Methods

The synthesis of 5-({1-[2-(3-ETHYL-5-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where an appropriate phenol derivative reacts with an alkyl halide.

    Formation of the Thioxodihydropyrimidine Ring: This step involves the cyclization of a thiourea derivative with a β-dicarbonyl compound under acidic or basic conditions.

    Final Coupling: The final step involves the coupling of the indole and thioxodihydropyrimidine moieties through a methylene bridge, typically using a condensation reaction with formaldehyde or a similar reagent.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-({1-[2-(3-ETHYL-5-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or phenoxy rings, depending on the reagents and conditions used.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

5-({1-[2-(3-ETHYL-5-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and anti-inflammatory therapies.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules or as a building block for the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-({1-[2-(3-ETHYL-5-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The phenoxy and thioxodihydropyrimidine groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity. The exact molecular pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar compounds to 5-({1-[2-(3-ETHYL-5-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE include other indole derivatives and thioxodihydropyrimidine compounds. These similar compounds may share some structural features but differ in their specific functional groups or substituents. For example:

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol have similar indole cores but different substituents, leading to distinct biological activities.

    Thioxodihydropyrimidine Compounds: Compounds like 2-thioxodihydropyrimidine-4,6-dione have similar core structures but may lack the indole or phenoxy groups, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its combination of these distinct moieties, which may confer unique properties and applications not found in other similar compounds.

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

5-[[1-[2-(3-ethyl-5-methylphenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C24H23N3O3S/c1-3-16-10-15(2)11-18(12-16)30-9-8-27-14-17(19-6-4-5-7-21(19)27)13-20-22(28)25-24(31)26-23(20)29/h4-7,10-14H,3,8-9H2,1-2H3,(H2,25,26,28,29,31)

InChI Key

PPNHDQKIMIQRRD-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC(=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.